1-(2-Ethylphenyl)piperidin-2-one
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Overview
Description
1-(2-Ethylphenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones. Piperidinones are derivatives of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of an ethyl group attached to the phenyl ring, which is further connected to a piperidin-2-one moiety. Piperidinones are significant in medicinal chemistry due to their presence in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethylphenyl)piperidin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-ethylphenylamine with a suitable carbonyl compound in the presence of a catalyst can lead to the formation of the desired piperidinone. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of palladium-catalyzed hydrogenation reactions, where the precursor compounds are subjected to hydrogen gas in the presence of a palladium catalyst. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylphenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions where the ethyl group or the phenyl ring is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-Ethylphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For instance, piperidinone derivatives are known to interact with neurotransmitter receptors in the CNS, leading to analgesic or sedative effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
1-(2-Ethylphenyl)piperidin-2-one can be compared with other similar compounds, such as:
Piperidine: A simpler structure without the carbonyl group, used as a precursor in organic synthesis.
Piperidin-4-one: Another piperidinone derivative with the carbonyl group at a different position, exhibiting different reactivity and applications.
2,6-Dimethylpiperidin-4-one: A substituted piperidinone with additional methyl groups, used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H17NO |
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Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-(2-ethylphenyl)piperidin-2-one |
InChI |
InChI=1S/C13H17NO/c1-2-11-7-3-4-8-12(11)14-10-6-5-9-13(14)15/h3-4,7-8H,2,5-6,9-10H2,1H3 |
InChI Key |
MGLRTNRFSXNHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2CCCCC2=O |
Origin of Product |
United States |
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